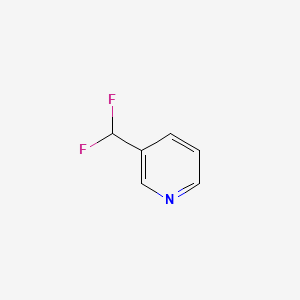

3-(Difluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRKGTFBASUFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997893 | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-44-1 | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Difluoromethyl)pyridine from 3-Pyridinecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a detailed technical overview of the synthesis of 3-(difluoromethyl)pyridine, a valuable building block in drug discovery, starting from the readily available precursor, 3-picoline. The synthesis involves a two-step process: the oxidation of 3-picoline to 3-pyridinecarboxaldehyde, followed by the deoxydifluorination of the aldehyde to the target difluoromethyl compound. This document outlines two reliable methods for the final fluorination step, employing either Diethylaminosulfur Trifluoride (DAST) or XtalFluor-E, providing researchers with established protocols and comparative data.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-pyridinecarboxaldehyde and its subsequent conversion to this compound via two distinct deoxydifluorination methods.

| Step | Reaction | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Oxidation | 3-Picoline | Chlorine, Calcium Carbonate | Water | 115-142 | 8 (hydrolysis) | 96 | 99.3 | [1] |

| 2a | Deoxydifluorination | 3-Pyridinecarboxaldehyde | DAST | Dichloromethane | -78 to rt | 2 | (Not Reported) | (Not Reported) | General Procedure |

| 2b | Deoxydifluorination | 3-Pyridinecarboxaldehyde | XtalFluor-E, Et3N·3HF | None (neat) | rt | 18 | (Not Reported for this substrate) | (Not Reported) | General Procedure |

Experimental Protocols

Step 1: Synthesis of 3-Pyridinecarboxaldehyde from 3-Picoline[1]

This procedure involves the chlorination of 3-picoline followed by catalytic hydrolysis.

Materials:

-

3-Picoline (3-methylpyridine)

-

Chlorine gas

-

Calcium Carbonate

-

Water

-

Dichloroethane

Procedure:

-

Chlorination: In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube, charge 100 g of 3-picoline.

-

Slowly heat the stirred 3-picoline to 137°C.

-

Introduce chlorine gas at a rate of 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.

-

Monitor the reaction by gas chromatography. Once the intermediate 3-(chloromethyl)pyridine is less than 0.2%, stop the chlorine flow and allow the mixture to cool, yielding approximately 154 g of the crude chlorinated product. The yield of 3-(dichloromethyl)pyridine is approximately 98.0%.

-

Hydrolysis: In an autoclave, combine the 154 g of the chlorination reaction mixture with 616 g of water and 85.4 g of calcium carbonate.

-

Seal the autoclave, purge with nitrogen, and begin stirring.

-

Slowly heat the mixture to 115°C and maintain this temperature for about 8 hours, or until the pressure inside the autoclave no longer increases. The pressure should not exceed 1 MPa.

-

After cooling to room temperature, extract the reaction mixture three times with 100 mL portions of dichloroethane.

-

Combine the organic phases, remove the solvent under reduced pressure, and dry the residue under vacuum to yield approximately 106.3 g of 3-pyridinecarboxaldehyde as an off-white solid (96% yield based on 3-picoline, 99.3% purity).

Step 2a: Synthesis of this compound via Deoxydifluorination with DAST (General Procedure)

This protocol is a general method for the deoxydifluorination of aldehydes and can be adapted for 3-pyridinecarboxaldehyde.

Materials:

-

3-Pyridinecarboxaldehyde

-

Diethylaminosulfur Trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde (1 equivalent) in dichloromethane (20 volumes).

-

Cool the solution to -78°C under a nitrogen atmosphere.

-

Add DAST (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Step 2b: Synthesis of this compound via Deoxydifluorination with XtalFluor-E (General Procedure)

This is a general procedure for the deoxydifluorination of aromatic aldehydes and can be adapted for 3-pyridinecarboxaldehyde.

Materials:

-

3-Pyridinecarboxaldehyde

-

XtalFluor-E

-

Triethylamine trihydrofluoride (Et3N·3HF)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a dry polytetrafluoroethylene (PTFE) conical tube flushed with argon, add 3-pyridinecarboxaldehyde (1.0 mmol), Et3N·3HF (0.49 mL, 3.0 mmol, 3 equivalents), and XtalFluor-E (343.5 mg, 1.5 mmol, 1.5 equivalents).

-

Stir the mixture for 18 hours at room temperature under an argon atmosphere.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the phases and extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude mixture by flash chromatography on silica gel to yield this compound.

Mandatory Visualization

Caption: Overall synthetic workflow for this compound.

Caption: Proposed mechanism for deoxydifluorination of an aldehyde with DAST.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3-(Difluoromethyl)pyridine

Introduction

This compound is a fluorinated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical industries.[1] The incorporation of a difluoromethyl group (-CF₂H) into a pyridine scaffold can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and basicity.[2] These modifications are crucial in the design of novel bioactive molecules, as they directly influence the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are essential for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂N | [5][6] |

| Molecular Weight | 129.11 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [5][7] |

| Density | 1.242 g/mL at 25 °C | [5] |

| Boiling Point | 165.5 °C at 760 mmHg | [8][9] |

| Flash Point | 54.4 °C (129.9 °F) | [5] |

| Refractive Index | n20/D 1.462 | [5] |

| pKa (Predicted) | 3.48 ± 0.11 | [8] |

| logP (XLogP3) | 1.5 | [6][8] |

Experimental Protocols

Accurate experimental determination of physicochemical properties is critical for drug discovery and development. The following sections detail standardized methodologies for measuring pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes. Potentiometric titration is a widely used and reliable method for its determination.[10]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer or pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM).[11] The solvent system should be chosen to ensure complete dissolution. For compounds with low aqueous solubility, co-solvents may be used.

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[11]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[11]

-

Titration Procedure:

-

Place the sample solution in a temperature-controlled vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add the titrant (NaOH for an acidic substance, HCl for a basic substance like a pyridine derivative) to the sample solution.

-

Record the pH value after each addition, ensuring the reading stabilizes (e.g., drift of less than 0.01 pH units per minute).[11]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffering region on the curve. This point can be precisely located by finding the inflection point on the curve or by analyzing its first derivative.[10]

-

References

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Bafetinib - Wikipedia [en.wikipedia.org]

- 5. This compound 97 76541-44-1 [sigmaaldrich.com]

- 6. This compound | C6H5F2N | CID 640475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. lookchem.com [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3-(Difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(difluoromethyl)pyridine. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science who are working with or developing novel fluorinated pyridine derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The introduction of a difluoromethyl group into the pyridine ring can profoundly alter the molecule's physicochemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed NMR spectral data are paramount for the unambiguous identification and characterization of this compound and its analogues during synthesis and further development. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, a standardized experimental protocol for data acquisition, and a logical workflow for spectral analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 8.78 | s | - | H-2 |

| 8.68 | d | 4.7 | H-6 |

| 7.95 | dt | 7.9, 1.4 | H-4 |

| 7.46 | dd | 7.9, 4.7 | H-5 |

| 6.70 | t | 56.4 | CHF₂ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 152.0 | d | 4.9 | C-2 |

| 149.0 | d | 2.4 | C-6 |

| 136.0 | d | 4.9 | C-4 |

| 132.8 | t | 22.0 | C-3 |

| 123.8 | s | - | C-5 |

| 114.7 | t | 236.9 | CHF₂ |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and related fluorinated organic compounds.

1. Sample Preparation:

-

Weigh approximately 5-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of NMR spectral data, from the molecular structure to the final assignment of signals.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Reactivity and Stability of 3-(Difluoromethyl)pyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)pyridine is a heterocyclic compound of growing interest in medicinal and agricultural chemistry. The incorporation of the difluoromethyl (CF₂H) group, a lipophilic hydrogen bond donor, can significantly modulate the physicochemical and biological properties of parent molecules, including their metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound, drawing from available literature to support its application in research and development. While direct quantitative data for this specific molecule is limited in some areas, this guide synthesizes existing knowledge on its synthesis, functionalization, and predicted stability profile, supplemented with detailed experimental protocols and visual diagrams.

Reactivity Profile

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the difluoromethyl group. This section details key reaction types and available data on the functionalization of this compound and related compounds.

C-H Difluoromethylation of Pyridines

The direct introduction of a difluoromethyl group onto a pyridine ring is a key synthetic strategy. Recent advancements have enabled regioselective C-H difluoromethylation, providing access to isomers of difluoromethylpyridine. One notable method involves the use of oxazino pyridine intermediates, which allows for switchable regioselectivity between the meta and para positions.[3][4]

A radical process using oxazino pyridine intermediates, which are readily accessible from pyridines, facilitates meta-C-H-difluoromethylation. The selectivity can be switched to the para position by treating the oxazino pyridine with an acid in situ, which transforms it into a pyridinium salt.[3][4]

Table 1: Regioselective C-H Difluoromethylation of Pyridine Derivatives [3]

| Starting Material | Reagent System | Position of Difluoromethylation | Yield (%) |

| Pyridine | 1. DMAD, Methyl pyruvate; 2. CF₃SO₂Na, TBHP | meta | 55 |

| Pyridine | 1. DMAD, Methyl pyruvate; 2. (CF₃CO)₂O, H₂O₂ | para | 67 |

| 2-Phenylpyridine | 1. DMAD, Methyl pyruvate; 2. CF₃SO₂Na, TBHP | meta | 73 |

| 2-Phenylpyridine | 1. DMAD, Methyl pyruvate; 2. (CF₃CO)₂O, H₂O₂ | para | 61 |

Minisci-Type Reactions

The Minisci reaction, a radical alkylation of heteroaromatics, is a powerful tool for the functionalization of pyridines. While specific quantitative data for this compound is limited, general protocols for Minisci reactions on pyridine derivatives can be adapted. The regioselectivity of these reactions is influenced by both steric and electronic factors. For 3-substituted pyridines, attack at the 2- and 6-positions is generally favored.

Table 2: Representative Yields for Minisci-Type Reactions on Pyridine Derivatives [5]

| Pyridine Derivative | Radical Source | Position of Alkylation | Yield (%) |

| 3-(Allyloxy)pyridine | CF₃SO₂Na, Na₂S₂O₈ | C2/C4 of pyridine, intramolecular cyclization | 43 |

| 4-Cyanopyridine | Styrene, 2-(cyclohexylamino)-2-oxoacetic acid | C2 | 71 |

Nucleophilic and Electrophilic Aromatic Substitution

Stability Profile

The stability of a molecule is a critical parameter in drug development, influencing its shelf-life, formulation, and pharmacokinetic profile. This section discusses the predicted and inferred stability of this compound.

Metabolic Stability

The difluoromethyl group is often considered a metabolically stable bioisostere of a methoxy or hydroxyl group.[1] The high strength of the C-F bond makes the CF₂H moiety resistant to oxidative metabolism. However, metabolism can occur at other sites on the molecule, such as the pyridine ring itself, which may undergo hydroxylation.[1] Studies on the closely related 3-trifluoromethylpyridine have shown that metabolism can lead to the formation of the corresponding N-oxide.[7]

While specific data for this compound is not available, a general trend of increased metabolic stability is expected compared to non-fluorinated analogs.[8]

Photostability, Thermal Stability, and Hydrolytic Stability

Direct experimental data on the photostability, thermal stability, and hydrolytic stability of this compound is not currently available in the public domain. General principles for related fluorinated and heterocyclic compounds suggest the following:

-

Photostability: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. The degradation pathways and rates are dependent on the specific substituents and the environmental conditions.[9][10]

-

Thermal Stability: Fluorinated organic compounds often exhibit high thermal stability.[3] However, at elevated temperatures, decomposition can occur, potentially releasing toxic gases.[11]

-

Hydrolytic Stability: The C-CF₂H bond is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. The stability of the pyridine ring itself to hydrolysis is generally high.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: General Procedure for meta-C-H Difluoromethylation of Pyridines[3]

Materials:

-

Pyridine derivative

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methyl pyruvate

-

Sodium triflinate (CF₃SO₂Na)

-

tert-Butyl hydroperoxide (TBHP)

-

Acetonitrile (anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the pyridine derivative (1.0 equiv) in anhydrous acetonitrile, add methyl pyruvate (2.0 equiv) and DMAD (1.2 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours until the formation of the oxazino pyridine intermediate is complete (monitored by TLC or LC-MS).

-

To the reaction mixture, add CF₃SO₂Na (2.0 equiv) and TBHP (3.0 equiv).

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes[1][14]

Materials:

-

This compound

-

Human or other species liver microsomes

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Protocol 3: General Guideline for Photostability Testing (ICH Q1B)[13][15]

Objective: To evaluate the light sensitivity of this compound.

Light Source:

-

Option 1: An artificial daylight source that produces a combined visible and UV output, such as a xenon or metal halide lamp.

-

Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV lamp.

Procedure:

-

Forced Degradation: Expose a solution or solid sample of this compound to high-intensity light to generate degradation products. This helps in developing and validating analytical methods.

-

Confirmatory Testing:

-

Expose the drug substance to a standardized light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions to separate light-induced changes from thermal changes.

-

Analyze the samples at appropriate time points for any changes in physical properties, and for the formation of degradation products using a stability-indicating analytical method (e.g., HPLC).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Predicted metabolic pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of direct and indirect photodegradation in the photochemical fates of three 3rd generation fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel 3-(Difluoromethyl)pyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents.[1][2] The pyridine nucleus, a privileged structure in drug discovery, gains substantial benefits from fluorination.[1][3] Specifically, the difluoromethyl (-CHF₂) group, when substituted at the 3-position of the pyridine ring, imparts a unique combination of physicochemical properties. These properties include increased metabolic stability due to the strength of the C-F bond, altered lipophilicity, and a significant influence on the molecule's electron density distribution.[4] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action.[1][2] This guide explores the diverse biological activities of novel 3-(difluoromethyl)pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, providing detailed experimental insights and data for the research community.

Anticancer Activity: Targeting Kinase Signaling Pathways

The dysregulation of cellular signaling pathways, particularly those controlled by kinases, is a hallmark of cancer.[5] The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for therapeutic intervention.[6] Several novel derivatives incorporating the (difluoromethyl)pyridine or a related bioisosteric benzimidazole moiety have demonstrated potent inhibitory activity against this pathway, emerging as promising anticancer agents.[7][8]

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro activity of representative compounds against various cancer cell lines and PI3K isoforms. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target | IC₅₀ Value | Cancer Cell Line | IC₅₀ Value | Reference |

| ZSTK474 Analogue | PI3Kα | 22.8 nM | - | - | [6] |

| ZSTK474 Analogue | PI3Kα | 33.6 nM | - | - | [6] |

| Compound 13 | PI3Kα | 1.2 nM | HCT-116 | 0.83 µM | [8] |

| Compound 13 | - | - | U87-MG | 1.25 µM | [8] |

| Pyridine-Urea 8e | VEGFR-2 | 3.93 µM | MCF-7 | 0.22 µM | [9] |

| Pyridine-Urea 8b | VEGFR-2 | 5.0 µM | - | - | [9] |

| Compound 11d | - | - | MCF-7 | 5.95 µM | [10] |

| Compound 11d | - | - | HCT 116 | 6.09 µM | [10] |

| Compound 12 | - | - | HT-29 | 4.15 µM | [11] |

Experimental Protocol: In Vitro PI3Kα Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against the PI3Kα enzyme.

Objective: To quantify the IC₅₀ value of a test compound against the PI3Kα isoform.

Materials:

-

Recombinant human PI3Kα enzyme.

-

PIP₂ (Phosphatidylinositol (4,5)-bisphosphate) substrate.

-

ATP (Adenosine triphosphate).

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (or similar technology to detect kinase activity).

-

Test compounds dissolved in DMSO.

-

384-well microplates.

-

Plate reader capable of luminescence detection.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme. Allow this mixture to incubate for 15-20 minutes at room temperature to permit compound binding.

-

Initiate Kinase Reaction: Add a mixture of the PIP₂ substrate and ATP to each well to start the enzymatic reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme.

-

Incubation: Incubate the plate at 30°C for 1-2 hours.

-

Quantify Kinase Activity: Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. Using the ADP-Glo™ kit:

-

Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, and simultaneously catalyze a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Visualization: PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth that is often targeted by anticancer therapies.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of targeted derivatives.

Antimicrobial Activity

The rise of microbial resistance necessitates the development of new classes of antibiotics.[12] Pyridine derivatives have long been investigated for their antimicrobial properties, and recent studies on novel series have shown promising activity against a range of pathogenic bacteria and fungi.[3][12][13]

Data Presentation: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several novel pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Organism | Strain | MIC (mg/mL) | Reference |

| Compound 12a | Escherichia coli | - | 0.0195 | [12] |

| Compound 12a | Bacillus mycoides | - | <0.0048 | [12] |

| Compound 12a | Candida albicans | - | <0.0048 | [12] |

| Compound 15 | Escherichia coli | - | >0.0048 | [12] |

| Compound 15 | Bacillus mycoides | - | 0.0098 | [12] |

| Compound 15 | Candida albicans | - | 0.039 | [12] |

| Complex C5 | Staphylococcus aureus | - | 0.63 | [14] |

| Complex C5 | Escherichia coli | - | 0.63 | [14] |

| Complex C8 | Candida albicans | - | 0.31 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal strains for testing.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Positive control (microorganism in broth without compound).

-

Negative control (broth only).

-

Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B).

Methodology:

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Inoculation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well containing the test compound, as well as to the positive control wells.

-

Controls: Include positive controls (broth + inoculum) and negative controls (broth only) on each plate.

-

Incubation: Cover the plates and incubate under appropriate conditions. For most bacteria, this is 35-37°C for 18-24 hours. For fungi, this may be 35°C for 24-48 hours.

-

Reading Results: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined spectrophotometrically by reading the optical density (OD) at 600 nm.

Visualization: MIC Assay Experimental Workflow

The following diagram outlines the workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, respiratory diseases, and certain cancers.[15] Developing agents that can modulate the inflammatory response is a key therapeutic goal. Difluoromethyl-containing compounds, such as α-difluoromethylornithine (DFMO), and various pyridine derivatives have demonstrated significant anti-inflammatory effects by modulating immune cell activity and reducing the production of pro-inflammatory mediators.[15][16]

Data Presentation: In Vitro Anti-inflammatory Effects

This table summarizes the effects of representative compounds on key inflammatory markers in cell-based assays.

| Compound Class/ID | Cell Model | Effect | Key Findings | Reference |

| 1,4-Dihydropyridine | LPS-stimulated RAW264.7 | Inhibition of NO | Significant reduction in nitric oxide production. | [15] |

| 1,4-Dihydropyridine | LPS-stimulated RAW264.7 | Cytokine Modulation | Reduced levels of TNF-α and IL-6; increased IL-10. | [15] |

| 11,17diHDoPE | LPS-stimulated cells | Cytokine Inhibition | Reduced release of IL-6, TNF-α, and IL-1β. | [17] |

| α-DFMO | CIA Mouse Model | Immune Cell Modulation | Decreased frequency of MDSCs and Th17 cells. | [16] |

Experimental Protocol: Macrophage-Based In Vitro Anti-inflammatory Assay

This protocol details a method to assess the anti-inflammatory potential of compounds using lipopolysaccharide (LPS)-stimulated macrophages.[15]

Objective: To measure the ability of a test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.

Materials:

-

RAW264.7 macrophage cell line.

-

DMEM culture medium supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds dissolved in DMSO.

-

Griess Reagent for NO measurement.

-

ELISA kits for TNF-α and IL-6 quantification.

-

96-well cell culture plates.

-

MTT or similar reagent for assessing cell viability.

Methodology:

-

Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Add LPS (final concentration ~1 µg/mL) to the wells to induce an inflammatory response. Leave a set of untreated cells as a negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of NO is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualization: Logic of Inflammatory Response Modulation

This diagram illustrates the logical relationship of how a compound can exert anti-inflammatory effects by inhibiting macrophage activation and the subsequent release of pro-inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. [wisdomlib.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-Difluoromethylornithine suppresses inflammatory arthritis by impairing myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Difluoromethyl)pyridine (CAS Number 76541-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards associated with 3-(Difluoromethyl)pyridine, registered under CAS number 76541-44-1. While direct biological activity data for this specific compound is limited in publicly available literature, its significance as a key intermediate in the synthesis of agrochemicals and pharmaceuticals is well-documented. This guide will delve into its physicochemical characteristics, known safety information, and its role as a building block in the development of more complex, biologically active molecules.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound. The incorporation of the difluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its potential for use in the synthesis of novel compounds.[1][2] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76541-44-1 | [3] |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₅F₂N | [3][4] |

| Molecular Weight | 129.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.242 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.462 | [3] |

| Flash Point | 54.4 °C (129.9 °F) | [3] |

| SMILES | C1=CC(=CN=C1)C(F)F | |

| InChI | InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H | [3] |

Synthesis

One patented method for producing a related compound, 2,3-difluoro-5-(trifluoromethyl)pyridine, involves the reaction of a chlorinated precursor with potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures.[5][6] This suggests that a similar nucleophilic fluorination approach could be applicable for the synthesis of this compound.

Below is a generalized workflow for the potential synthesis of this compound based on common synthetic strategies for related compounds.

Analytical Methods

The characterization of this compound would typically involve standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and the presence of the difluoromethyl group.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Hazards and Safety Information

This compound is classified as a hazardous substance. The available safety data indicates that it is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | Reference |

| Hazard Statements | H226 | Flammable liquid and vapor | [3] |

| H315 | Causes skin irritation | [3] | |

| H319 | Causes serious eye irritation | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Toxicological studies on the closely related compound, 3-trifluoromethylpyridine, have shown that inhalation exposure in rats can lead to effects on the olfactory epithelium and the liver. While direct toxicological data for this compound is not available, these findings suggest that caution should be exercised when handling this compound, with appropriate personal protective equipment and engineering controls in place.

Biological Activity and Applications

There is a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or specific signaling pathway interactions of this compound itself. However, the presence of the difluoromethylpyridine moiety is significant in the context of drug discovery and agrochemical development.

Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1] Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Patents indicate that derivatives of this compound are used as intermediates in the synthesis of fungicidal and herbicidal compounds.[7][8] For example, certain pyrazole carboxamides containing the this compound moiety have been investigated for their fungicidal properties.[7] This highlights the primary role of this compound as a precursor to biologically active agents.

Conclusion

This compound (CAS 76541-44-1) is a fluorinated pyridine derivative with well-defined chemical and physical properties. While it is a hazardous substance requiring careful handling, its primary significance lies in its role as a key synthetic intermediate. The incorporation of the difluoromethyl group offers advantageous properties for the development of novel, biologically active molecules. Although direct biological activity for this compound has not been extensively reported, its utility as a building block in the synthesis of agrochemicals and potential pharmaceuticals is evident from the patent literature. Further research into the biological effects of this compound and its derivatives may unveil new therapeutic or agricultural applications.

References

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 76541-44-1 [sigmaaldrich.com]

- 4. This compound, CasNo.76541-44-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP3533333A1 - Fungicidal mixtures comprising pydiflumetofen - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Difluoromethyl)pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The document details its molecular formula and weight, provides meticulously compiled experimental protocols for its synthesis, and explores the significant role of the difluoromethyl group in drug design. Furthermore, it discusses the known and potential biological activities of difluoromethylated pyridines, including their interactions with key drug targets such as protein kinases and G-protein coupled receptors, and their implications for modulating cellular signaling pathways.

Core Molecular and Physical Properties

This compound is a pyridine derivative where the hydrogen atoms of the methyl group at the 3-position are substituted with two fluorine atoms. This substitution imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂N | [1][2][3][4] |

| Molecular Weight | 129.11 g/mol | [1][2][3][4] |

| Appearance | Liquid | [2] |

| Density | 1.242 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.462 | [2] |

The Strategic Importance of the Difluoromethyl Group in Drug Discovery

The introduction of a difluoromethyl (-CHF₂) group into a molecule is a strategic approach widely employed in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] The -CHF₂ group is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5] Its presence can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can enhance cell membrane permeability, leading to improved bioavailability.[5] Unlike the trifluoromethyl (-CF₃) group, the difluoromethyl group retains a hydrogen atom that can participate in hydrogen bonding, which can be crucial for target binding affinity.[5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through several modern synthetic methodologies. Below are two detailed experimental protocols adapted from recent literature, outlining a regioselective C-H difluoromethylation and a Suzuki-Miyaura cross-coupling approach.

Protocol 1: Regioselective C-H Difluoromethylation of Pyridine

This protocol is adapted from a recently developed method for the site-selective introduction of a difluoromethyl group onto a pyridine ring.[3][6][7] This method utilizes a temporary dearomatization strategy to achieve meta-selectivity.

Workflow for Regioselective C-H Difluoromethylation

Caption: A workflow diagram illustrating the key steps in the regioselective C-H difluoromethylation of pyridine.

Materials and Reagents:

-

Pyridine

-

Dearomatization reagent (e.g., a chloroformate derivative)

-

Difluoromethylating agent (e.g., (Difluoromethyl)trimethylsilane, TMSCF₂H)

-

Radical initiator (e.g., AIBN or photoredox catalyst)

-

Solvent (e.g., Acetonitrile)

-

Acid or base for rearomatization (e.g., HCl or NaOH)

Procedure:

-

Formation of the Oxazino Pyridine Intermediate: In a nitrogen-flushed flask, dissolve pyridine in anhydrous acetonitrile. Add the dearomatization reagent dropwise at 0 °C and stir for 1-2 hours.

-

Difluoromethylation: To the solution containing the oxazino pyridine intermediate, add the difluoromethylating agent and the radical initiator.

-

Reaction: Irradiate the mixture with a suitable light source (if using a photoredox catalyst) or heat to the appropriate temperature (for thermal initiators) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Rearomatization and Work-up: Upon completion, quench the reaction and add an acid or base to facilitate rearomatization. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a plausible adaptation of established Suzuki-Miyaura cross-coupling procedures for the synthesis of aryl pyridines.[8][9] It involves the coupling of a pyridine-derived boronic acid or ester with a difluoromethyl-containing halide.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: A schematic of the Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Materials and Reagents:

-

3-Pyridylboronic acid or its pinacol ester

-

A suitable difluoromethyl-containing coupling partner (e.g., 1-bromo-3-(difluoromethyl)benzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 3-pyridylboronic acid, the difluoromethyl-containing halide, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons and a characteristic triplet for the -CHF₂ proton. |

| ¹³C NMR | Resonances for the pyridine carbons and a triplet for the carbon of the -CHF₂ group due to C-F coupling. |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Biological Activity and Therapeutic Potential

While specific studies on the biological activity of this compound are emerging, the broader class of fluorinated pyridines has shown significant promise in drug discovery.

Kinase Inhibition

Many kinase inhibitors feature a pyridine core, and the introduction of fluorine-containing substituents can enhance their potency and selectivity.[10][11] The difluoromethyl group can participate in favorable interactions within the ATP-binding pocket of kinases, potentially leading to the development of novel anticancer agents.[12] For instance, derivatives of trifluoromethyl-pyridines have been investigated as inhibitors of Bcr-Abl and other kinases implicated in leukemia.[13]

G-Protein Coupled Receptor (GPCR) Modulation

Fluorinated pyridines have also been explored as modulators of GPCRs, which are a major class of drug targets.[14][15][16][17] For example, a derivative containing a trifluoromethyl-triazolo-pyridine scaffold has been identified as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), a target for central nervous system disorders.[5]

Potential Signaling Pathway Modulation

Based on the known targets of similar compounds, it is plausible that this compound derivatives could modulate key cellular signaling pathways.

Hypothetical Signaling Pathway Modulation

Caption: A diagram illustrating a hypothetical mechanism by which a this compound derivative could modulate cellular signaling pathways.

Conclusion

This compound is a valuable building block for the development of new pharmaceuticals. Its synthesis can be achieved through modern, regioselective methods, and the incorporation of the difluoromethyl group offers significant advantages in medicinal chemistry. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds the potential to yield novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2014038881A2 - Protein kinase inhibitor comprising pyridine derivatives - Google Patents [patents.google.com]

- 11. Kinase Inhibitor Library | TargetMol [targetmol.com]

- 12. Sorafenib - Wikipedia [en.wikipedia.org]

- 13. Bafetinib - Wikipedia [en.wikipedia.org]

- 14. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 3-(Difluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 3-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in published literature, this guide provides a comprehensive summary of its known physicochemical properties, discusses its expected solubility behavior in various organic solvents based on its molecular structure, and presents a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is a pyridine derivative where a difluoromethyl group is substituted at the 3-position of the pyridine ring. The presence of the difluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, thereby affecting its interactions with solvents and its potential applications in drug design and synthesis. Understanding its solubility is crucial for its use in reaction chemistry, formulation development, and analytical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂N | [1] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.242 g/mL at 25 °C | [2] |

| Boiling Point | 165.5 °C at 760 mmHg | |

| Flash Point | 54.4 °C | [2] |

| Refractive Index | n20/D 1.462 | [2] |

| CAS Number | 76541-44-1 | [1][2] |

Expected Solubility Characteristics

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring a polar pyridine ring and a moderately polar difluoromethyl group, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which should facilitate solubility in polar protic solvents. Therefore, this compound is expected to be miscible or highly soluble in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with polar aprotic solvents. Good solubility is anticipated in this class of solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): While the pyridine ring introduces polarity, the difluoromethyl group increases the compound's lipophilicity compared to unsubstituted pyridine. Therefore, some degree of solubility in non-polar aromatic solvents like toluene might be observed, though it is expected to be less soluble in aliphatic hydrocarbons such as hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to exhibit good solubility in chlorinated solvents due to a combination of dipole-dipole interactions and London dispersion forces.

Experimental Protocol for Solubility Determination: Static Gravimetric Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using a static gravimetric method. This method is reliable and widely used for generating precise solubility data.[3][4][5]

1. Materials and Equipment:

- This compound (solute)

- Organic solvent of interest (high purity)

- Analytical balance (±0.0001 g)

- Thermostatic water bath or heating mantle with temperature control

- Isothermal shaker

- Vials with airtight seals

- Syringe filters (e.g., 0.45 µm PTFE)

- Pipettes

- Oven or vacuum oven

2. Experimental Procedure:

3. Calculation of Solubility:

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

-

Mass of the saturated solution (m_solution): (Weight of vial + solution) - (Weight of empty vial)

-

Mass of the solute (m_solute): (Weight of vial + residue) - (Weight of empty vial)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility ( g/100g of solvent) = (m_solute / m_solvent) * 100

To calculate the mole fraction, convert the mass of the solute and solvent to moles using their respective molecular weights.

-

Moles of solute (n_solute): m_solute / Molecular Weight of this compound

-

Moles of solvent (n_solvent): m_solvent / Molecular Weight of the solvent

Mole fraction (x) = n_solute / (n_solute + n_solvent)

This procedure should be repeated at various temperatures to understand the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Unveiling the Electronic Landscape: A Theoretical Investigation of 3-(Difluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 3-(difluoromethyl)pyridine, a molecule of significant interest in medicinal and agricultural chemistry. Due to the absence of extensive published experimental and computational studies on this specific molecule, this document outlines a robust, hypothetical computational protocol based on established methodologies for similar fluorinated pyridine derivatives. The guide details the anticipated electronic properties, including optimized molecular geometry, frontier molecular orbitals, and electrostatic potential. All quantitative data are presented in structured tables for clarity, and the computational workflow is visualized using a detailed diagram. This document serves as a foundational resource for researchers seeking to understand and predict the behavior of this compound in various chemical and biological contexts.

Introduction

Pyridines substituted with fluorinated methyl groups, such as the difluoromethyl group, are of growing importance in the development of pharmaceuticals and agrochemicals. The introduction of the difluoromethyl moiety can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent pyridine molecule, thereby influencing its biological activity. A thorough understanding of the electronic structure of this compound is crucial for rational drug design and the development of novel synthetic methodologies.

This guide presents a hypothetical, yet methodologically sound, theoretical study of this compound using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular electronic properties. The methodologies and expected outcomes are based on computational studies of analogous compounds, such as trifluoromethyl-substituted pyridines.

Theoretical Methodology

The computational investigation of this compound would be conducted using a standard quantum chemistry software package. The primary theoretical approach employed would be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this nature.

Computational Protocol

The following protocol outlines the proposed computational steps for the electronic structure calculations of this compound:

-

Geometry Optimization: The initial 3D structure of this compound would be constructed and subjected to geometry optimization to locate the global minimum on the potential energy surface. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations. A sufficiently large and flexible basis set, such as 6-311+G(d,p), would be employed to accurately describe the electronic distribution, including polarization and diffuse functions.

-

Frequency Analysis: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Properties Calculation: With the optimized geometry, a series of single-point energy calculations would be carried out to determine key electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Mulliken Atomic Charges: The charge distribution on each atom would be quantified using Mulliken population analysis.

-

The entire computational workflow is depicted in the following diagram:

Predicted Electronic Structure and Properties

Based on the known electronic effects of the difluoromethyl group and the pyridine ring, the following quantitative and qualitative results are anticipated from the proposed computational study.

Optimized Molecular Geometry

The geometry optimization is expected to yield precise bond lengths and angles for this compound. The presence of the electronegative fluorine atoms in the difluoromethyl group is likely to cause a slight shortening of the C-C bond connecting it to the pyridine ring compared to a standard methyl group. The key predicted geometric parameters are summarized in Table 1.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| Bond Lengths | |

| C(pyridine)-C(difluoromethyl) | ~1.50 |

| C-F | ~1.36 |

| C-H (difluoromethyl) | ~1.10 |

| C-N (pyridine) | ~1.34 |

| C-C (pyridine) | ~1.39 |

| Bond Angles | |

| C(pyridine)-C-F | ~110 |

| F-C-F | ~107 |

| C(pyridine)-C-H | ~111 |

Frontier Molecular Orbitals

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. For this compound, the HOMO is expected to be a π-orbital localized primarily on the pyridine ring, while the LUMO is anticipated to be a π*-orbital, also centered on the ring. The electron-withdrawing nature of the difluoromethyl group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. This would result in an increased HOMO-LUMO gap, suggesting enhanced kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.8 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap | ~ 6.3 |

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For this compound, the most negative electrostatic potential (red region) is expected to be localized around the nitrogen atom of the pyridine ring, confirming its role as the primary site for electrophilic attack. The region around the hydrogen atoms of the pyridine ring and the hydrogen of the difluoromethyl group will exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The fluorine atoms will create a region of negative potential around the difluoromethyl group, but the nitrogen atom's lone pair will be the dominant nucleophilic center.

Mulliken Atomic Charges

The calculated Mulliken charges will provide a quantitative measure of the electron distribution. The nitrogen atom is expected to carry a significant negative charge, consistent with its high electronegativity and the MEP analysis. The carbon atom of the difluoromethyl group will likely have a positive charge due to the strong electron-withdrawing effect of the two fluorine atoms, which will, in turn, carry negative charges. The carbon atoms of the pyridine ring will have varying charges depending on their position relative to the nitrogen and the difluoromethyl substituent.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 | ~ -0.60 |

| C2 | ~ 0.25 |

| C3 | ~ -0.10 |

| C4 | ~ 0.15 |

| C5 | ~ -0.05 |

| C6 | ~ 0.10 |

| C(difluoromethyl) | ~ 0.40 |

| F | ~ -0.25 |

| H(difluoromethyl) | ~ 0.10 |

Conclusion